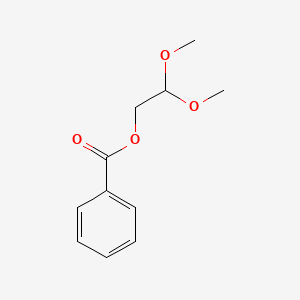
2-BENZOYLOXY-1,1-DIMETHOXY-ETHANE
Übersicht
Beschreibung
2-Benzoyloxy-1,1-dimethoxy-ethane is an organic compound with the molecular formula C11H14O4. It is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by its benzoyloxy group attached to a dimethoxy-ethane backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyloxy-1,1-dimethoxy-ethane typically involves the esterification of 2,2-dimethoxyethanol with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually include a temperature range of 0-5°C to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified through distillation or recrystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzoyloxy-1,1-dimethoxy-ethane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzoyloxy group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the benzoyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Benzoylformic acid or benzoylacetone.
Reduction: 2-Hydroxy-1,1-dimethoxy-ethane.
Substitution: Various substituted ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Benzoyloxy-1,1-dimethoxy-ethane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Wirkmechanismus
The mechanism of action of 2-Benzoyloxy-1,1-dimethoxy-ethane involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyloxy group can undergo hydrolysis to release benzoic acid, which may interact with biological pathways. The dimethoxy-ethane backbone provides stability and solubility, facilitating its transport and distribution within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Benzoyloxy-1,1-dimethoxy-propane
- 2-Benzoyloxy-1,1-dimethoxy-butane
- 2-Benzoyloxy-1,1-dimethoxy-pentane
Uniqueness
2-Benzoyloxy-1,1-dimethoxy-ethane is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a variety of applications in research and industry.
Eigenschaften
CAS-Nummer |
59708-43-9 |
|---|---|
Molekularformel |
C11H14O4 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
2,2-dimethoxyethyl benzoate |
InChI |
InChI=1S/C11H14O4/c1-13-10(14-2)8-15-11(12)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
InChI-Schlüssel |
WHSAZJZPFFJHKA-UHFFFAOYSA-N |
SMILES |
COC(COC(=O)C1=CC=CC=C1)OC |
Kanonische SMILES |
COC(COC(=O)C1=CC=CC=C1)OC |
Key on ui other cas no. |
59708-43-9 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














